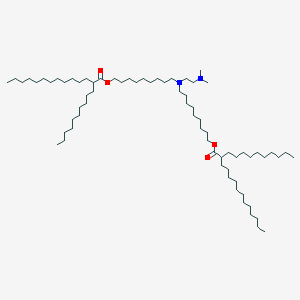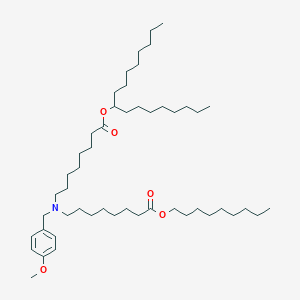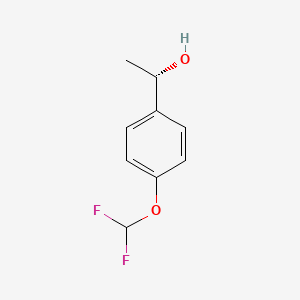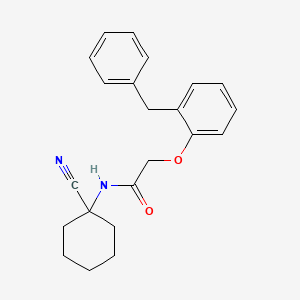
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) is a complex organic compound with a molecular weight of 1073.87 . This compound is notable for its intricate structure, which includes multiple functional groups and long hydrocarbon chains. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: The initial step involves the synthesis of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug delivery systems or as a pharmaceutical intermediate, is ongoing.
Mécanisme D'action
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) stands out due to its unique combination of functional groups and long hydrocarbon chains. Similar compounds include:
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate): This compound has a similar structure but with variations in the hydrocarbon chain lengths or functional groups.
Other long-chain esters: These compounds share similar physical properties but differ in their specific chemical reactivity and applications.
Propriétés
Formule moléculaire |
C70H140N2O4 |
|---|---|
Poids moléculaire |
1073.9 g/mol |
Nom IUPAC |
9-[9-(2-decyltetradecanoyloxy)nonyl-[2-(dimethylamino)ethyl]amino]nonyl 2-decyltetradecanoate |
InChI |
InChI=1S/C70H140N2O4/c1-7-11-15-19-23-27-29-35-43-51-59-67(57-49-41-33-25-21-17-13-9-3)69(73)75-65-55-47-39-31-37-45-53-61-72(64-63-71(5)6)62-54-46-38-32-40-48-56-66-76-70(74)68(58-50-42-34-26-22-18-14-10-4)60-52-44-36-30-28-24-20-16-12-8-2/h67-68H,7-66H2,1-6H3 |
Clé InChI |
ZNHUBJKVXIJKCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)

![(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol](/img/structure/B13357939.png)
![2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357963.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)



![6-(2-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357996.png)
